molecular formula C15H30Cl2O2S B11465248 1,3-Dichloropropan-2-yl dodecyl sulfone

1,3-Dichloropropan-2-yl dodecyl sulfone

Cat. No.: B11465248
M. Wt: 345.4 g/mol
InChI Key: PFQNBECVIGEIMJ-UHFFFAOYSA-N
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Description

1-(1,3-Dichloropropane-2-sulfonyl)dodecane is an organic compound characterized by the presence of both sulfonyl and dichloropropane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-dichloropropane-2-sulfonyl)dodecane typically involves the reaction of 1,3-dichloropropane with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonyl chloride intermediate. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of 1-(1,3-dichloropropane-2-sulfonyl)dodecane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dichloropropane-2-sulfonyl)dodecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide or potassium permanganate are used for oxidation, while reducing agents such as lithium aluminum hydride are employed for reduction reactions. Hydrolysis typically requires the use of strong acids or bases .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .

Scientific Research Applications

1-(1,3-Dichloropropane-2-sulfonyl)dodecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-dichloropropane-2-sulfonyl)dodecane involves its interaction with molecular targets through its reactive sulfonyl and dichloropropane groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H30Cl2O2S

Molecular Weight

345.4 g/mol

IUPAC Name

1-(1,3-dichloropropan-2-ylsulfonyl)dodecane

InChI

InChI=1S/C15H30Cl2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-20(18,19)15(13-16)14-17/h15H,2-14H2,1H3

InChI Key

PFQNBECVIGEIMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)C(CCl)CCl

Origin of Product

United States

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